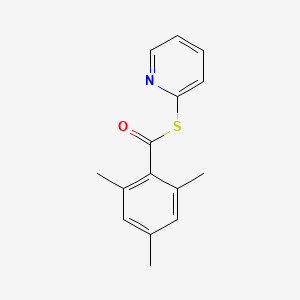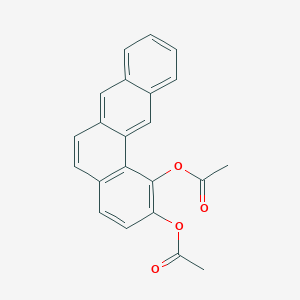
Benz(a)anthracene-1,2-diol, 1,2-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-1,2-diol, 1,2-diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant chemical properties This compound is characterized by the presence of two acetate groups attached to the diol form of benz(a)anthracene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-1,2-diol, 1,2-diacetate typically involves the acetylation of benz(a)anthracene-1,2-diol. The process begins with the preparation of benz(a)anthracene-1,2-diol, which can be synthesized through the oxidation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The diol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene-1,2-diol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Benz(a)anthracene-1,2-quinone, other quinones.
Reduction: Benz(a)anthracene-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-1,2-diol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent or as a probe in diagnostic assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Benz(a)anthracene-1,2-diol, 1,2-diacetate exerts its effects involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response, signal transduction, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-1,2-diol: The diol form, a precursor in the synthesis of the diacetate.
Benz(a)anthracene-7,12-dione: Another derivative with distinct chemical properties.
Uniqueness: Benz(a)anthracene-1,2-diol, 1,2-diacetate is unique due to the presence of acetate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound in various applications, particularly in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
84040-73-3 |
|---|---|
Molekularformel |
C22H16O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1-acetyloxybenzo[a]anthracen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-10-9-15-7-8-18-11-16-5-3-4-6-17(16)12-19(18)21(15)22(20)26-14(2)24/h3-12H,1-2H3 |
InChI-Schlüssel |
AONXHVFMNYEETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=CC3=CC4=CC=CC=C4C=C32)C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


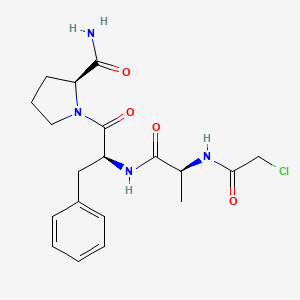
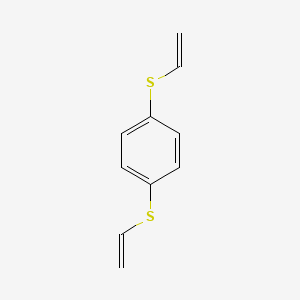

![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
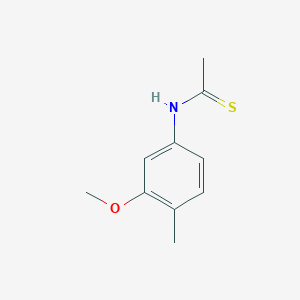

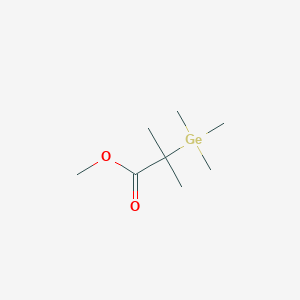


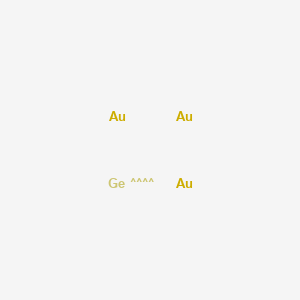
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

